molecular formula C20H14ClN5O2 B1200231 4-Chlorobenzoic acid 2-(2-amino-3-cyano-1-pyrrolo[3,2-b]quinoxalinyl)ethyl ester

4-Chlorobenzoic acid 2-(2-amino-3-cyano-1-pyrrolo[3,2-b]quinoxalinyl)ethyl ester

Cat. No. B1200231
M. Wt: 391.8 g/mol
InChI Key: BTHBBLZEGFZFSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chlorobenzoic acid 2-(2-amino-3-cyano-1-pyrrolo[3,2-b]quinoxalinyl)ethyl ester is a quinoxaline derivative.

Scientific Research Applications

Chemical Synthesis and Reactions

  • The compound has been used in the synthesis of quinoxaline derivatives. For example, it was involved in the chlorination of ethyl(quinoxalin-2(1H)one)-3-carboxylate to yield various quinoxaline derivatives, including carboazide and oxadiazoloquinoxaline derivatives. These processes were significant for creating compounds with potential applications in various fields (O. S. Moustafa, 2000).

Solubility and Thermodynamic Properties

  • The solubility and thermodynamic properties of 2-amino-4-chlorobenzoic acid in various organic solvents were extensively studied, providing essential data for optimizing purification processes of related compounds. These studies are crucial for understanding the behavior of such chemicals under different temperature conditions and in various solvents (Xinbao Li et al., 2017).

Synthesis of Medicinal Compounds

  • The compound has been utilized in the synthesis of medicinal compounds such as Dabigatran Etexilate, showcasing its role in the pharmaceutical industry for creating drugs with specific therapeutic effects (Chen Guohua, 2013).

Creation of Heterocyclic Compounds

  • It has been used in the synthesis of novel tricyclic systems and heterocyclic compounds, indicating its importance in the creation of complex molecular structures with potential applications in various industries, including pharmaceuticals and materials science (Randa M. Al-As’ad et al., 2013).

Enzymatic Activity Enhancement

  • Certain derivatives synthesized from this compound have been examined for their effect on α-amylase activity, highlighting its potential use in enzymatic studies and possibly in the treatment of diseases related to enzyme malfunction or deficiencies (M. Abass, 2007).

properties

Product Name

4-Chlorobenzoic acid 2-(2-amino-3-cyano-1-pyrrolo[3,2-b]quinoxalinyl)ethyl ester

Molecular Formula

C20H14ClN5O2

Molecular Weight

391.8 g/mol

IUPAC Name

2-(2-amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)ethyl 4-chlorobenzoate

InChI

InChI=1S/C20H14ClN5O2/c21-13-7-5-12(6-8-13)20(27)28-10-9-26-18(23)14(11-22)17-19(26)25-16-4-2-1-3-15(16)24-17/h1-8H,9-10,23H2

InChI Key

BTHBBLZEGFZFSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)CCOC(=O)C4=CC=C(C=C4)Cl)N)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chlorobenzoic acid 2-(2-amino-3-cyano-1-pyrrolo[3,2-b]quinoxalinyl)ethyl ester
Reactant of Route 2
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4-Chlorobenzoic acid 2-(2-amino-3-cyano-1-pyrrolo[3,2-b]quinoxalinyl)ethyl ester
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4-Chlorobenzoic acid 2-(2-amino-3-cyano-1-pyrrolo[3,2-b]quinoxalinyl)ethyl ester
Reactant of Route 4
4-Chlorobenzoic acid 2-(2-amino-3-cyano-1-pyrrolo[3,2-b]quinoxalinyl)ethyl ester
Reactant of Route 5
4-Chlorobenzoic acid 2-(2-amino-3-cyano-1-pyrrolo[3,2-b]quinoxalinyl)ethyl ester
Reactant of Route 6
4-Chlorobenzoic acid 2-(2-amino-3-cyano-1-pyrrolo[3,2-b]quinoxalinyl)ethyl ester

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